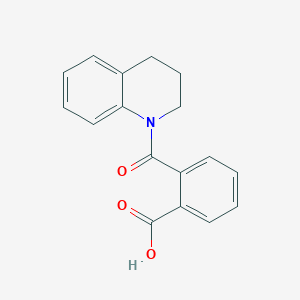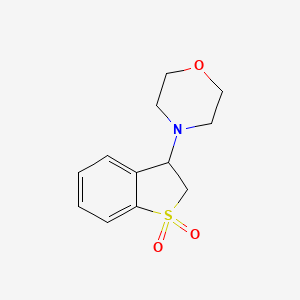
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzoic acid" falls into the category of quinoline derivatives, which are of significant interest in the field of medicinal chemistry and materials science due to their diverse biological activities and functional properties.
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods, including palladium-catalyzed oxidative carbonylation and reactions involving 2-acyl-benzoic acids. These methods allow for the construction of complex quinoline frameworks under controlled conditions, demonstrating the versatility of synthetic strategies for quinoline derivatives (Costa et al., 2004), (He et al., 2015).
Molecular Structure Analysis
Molecular structures of quinoline derivatives, such as 1-(quinolin-4-yl)-2-(4-benzoic acid)-3,4,5,6-tetraphenylbenzene, exhibit complex arrangements, including propeller-shaped configurations which affect their electronic and photophysical properties (Schmidt et al., 2019).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, contributing to their diverse applications. For instance, electrochemical oxidation of dihydroxybenzoic acid in the presence of quinolone derivatives can lead to the formation of new benzofuran derivatives, showcasing the reactivity of quinoline-related compounds in synthetic transformations (Moghaddam et al., 2006).
Physical Properties Analysis
The physical properties of quinoline derivatives are influenced by their molecular structure. For example, coordination polymers formed from quinoline derivatives exhibit unique structural features that can affect their fluorescence emission and gas sensing properties (Rad et al., 2016).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as their ability to form complex structures with metals, impact their applications in fields like materials science and catalysis. The synthesis and characterization of complexes, including those involving quinoline derivatives, provide insights into their binding modes and potential functionalities (Roy & De, 2021).
科学的研究の応用
Quinoline Derivatives in Corrosion Inhibition
Quinoline and its derivatives are recognized for their effectiveness as anticorrosive agents. These compounds show significant efficiency against metallic corrosion due to their high electron density, which facilitates the formation of stable chelating complexes with surface metallic atoms. This attribute is particularly important in the development of new materials and coatings that require corrosion resistance for extended durability and performance in harsh environments (Verma, Quraishi, & Ebenso, 2020).
Benzoic Acid and Gut Function Regulation
Benzoic acid is widely used as an antibacterial and antifungal preservative in foods and feeds. Recent studies have revealed its role in improving growth and health, attributed to its promotion of gut functions. This includes enhancing digestion, absorption, and the gut barrier. These effects are mediated through the regulation of enzyme activity, redox status, immunity, and microbiota, providing a foundation for research into dietary supplements and animal feed aimed at improving gastrointestinal health (Mao et al., 2019).
特性
IUPAC Name |
2-(3,4-dihydro-2H-quinoline-1-carbonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(13-8-2-3-9-14(13)17(20)21)18-11-5-7-12-6-1-4-10-15(12)18/h1-4,6,8-10H,5,7,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPCXXJKLLWREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554879.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554887.png)
![[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime](/img/structure/B5554897.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5554909.png)

![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5554920.png)



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-naphthyloxy)acetamide](/img/structure/B5554949.png)
![2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one](/img/structure/B5554968.png)
![2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)
![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5554995.png)
![3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5554998.png)